2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid

Beschreibung

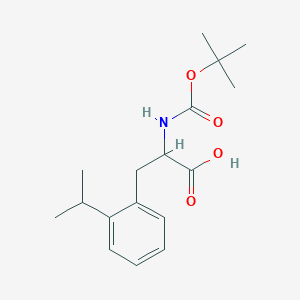

2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-isopropylphenyl substituent on the propionic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where the Boc group serves to protect the amine functionality during reactions, while the aromatic isopropylphenyl group may influence steric and electronic properties, solubility, and biological interactions .

Key structural features:

- Molecular formula: C17H25NO4 (inferred from analogous Boc-protected compounds in ).

- Functional groups: Boc-protected amine, carboxylic acid, and a branched aromatic side chain.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)13-9-7-6-8-12(13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJTVUXIZIIMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a Boc protecting group. This is usually done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the isopropyl-phenyl group: This step involves the introduction of the isopropyl-phenyl group to the propionic acid backbone. This can be achieved through various methods, including Friedel-Crafts alkylation or other suitable organic reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.

Analyse Chemischer Reaktionen

Peptide Coupling Reactions

This compound serves as a chiral building block in solid-phase peptide synthesis (SPPS). The Boc-protected amino group enables selective coupling with carboxylic acid groups of other amino acids.

-

Reagents : Carbodiimides (e.g., EDC, DCC) combined with HOBt or HOAt are commonly used for activation.

-

Conditions : Reactions are performed in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

-

Yield : Coupling efficiencies exceed 85% under optimized conditions.

Example Reaction :

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine for further functionalization.

-

Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or HCl in dioxane .

-

Conditions : Deprotection occurs within 1–2 hours at 25°C.

-

Yield : Quantitative removal of the Boc group is achieved, as confirmed by .

Mechanism :

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form methyl or ethyl esters, facilitating solubility in organic solvents.

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH/HCl | Reflux, 12 hours | 92% | |

| Hydrolysis | NaOH (1M) | 25°C, 6 hours | 89% |

Nucleophilic Substitution at the β-Position

The β-hydroxypropanoic acid moiety participates in stereospecific substitutions with amines or thiols.

-

Example : Reaction with 4-Boc-aminopiperidine in DCM at −50°C yields 2-[(Boc-amino)piperidinyl]propanoates with 74–84% enantiomeric purity .

-

Key Data :

Side Reactions and Stability

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : The compound serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, allowing for selective coupling reactions.

Mechanism : The Boc group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), enabling the free amino group to participate in further reactions. This property is crucial for synthesizing peptides and peptidomimetics, which are essential in developing therapeutic agents.

Drug Development

Role as an Intermediate : 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Studies :

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit specific cancer-related enzymes, suggesting potential use in cancer therapy. For instance, a study demonstrated that a related compound exhibited significant cytotoxic effects against breast cancer cells by inhibiting the AKT signaling pathway.

- Anti-inflammatory Properties : Another study indicated that derivatives could reduce inflammation in animal models of arthritis, correlating with decreased expression of inflammatory markers.

Bioconjugation

Targeted Drug Delivery : The compound can be used to prepare bioconjugates that facilitate targeted drug delivery systems. By attaching drugs to specific biomolecules through this compound, researchers can enhance the therapeutic efficacy while minimizing side effects.

Material Science

Functionalized Materials : In material science, this compound is employed to synthesize functionalized materials used in sensors and catalysts. The unique properties conferred by the isopropyl-substituted phenyl group can enhance the performance characteristics of these materials.

Chemical Reactions and Analysis

The compound undergoes various chemical reactions that expand its utility:

- Deprotection Reactions : Removal of the Boc group under acidic conditions.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by different substituents.

Wirkmechanismus

The mechanism of action of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and then deprotected to reveal the free amino group. The molecular targets and pathways involved would depend on the specific peptides or compounds being synthesized.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table compares 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid with structurally related compounds identified in the evidence:

Physicochemical and Functional Comparisons

Solubility and Stability: The Boc group enhances solubility in organic solvents (e.g., DMF, THF) compared to unprotected analogs like 2-(3-isobutyl-phenyl)-propionic acid, which is more polar due to the free carboxylic acid .

Naphthyl-substituted analogs () exhibit increased hydrophobicity, which may improve membrane permeability in drug design .

Synthetic Utility :

- Boc-protected compounds (e.g., ) are preferred in solid-phase peptide synthesis due to their stability under basic conditions, unlike unprotected acids .

Research Findings and Industrial Relevance

- The isopropylphenyl group may act as a directing group in metal-catalyzed reactions .

- Toxicity and Handling: Unlike simpler propionic acids (e.g., 2-(2,4-dichlorophenoxy)propionic acid in ), Boc-protected derivatives pose lower acute toxicity risks due to reduced reactivity of the protected amine .

Biologische Aktivität

2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid, a chiral amino acid derivative, is characterized by its tert-butoxycarbonyl (Boc) protecting group on the amino group and an isopropyl-substituted phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.

The chemical structure of this compound allows for a variety of reactions that can enhance its biological activity. The Boc group serves as a protective element that can be removed under acidic conditions, enabling the free amine to engage in further biochemical interactions. The isopropyl-substituted phenyl moiety contributes to the compound's hydrophobic characteristics, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's design facilitates binding to hydrophobic pockets within proteins, potentially increasing its affinity for target sites. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, making it a candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, which is critical in drug development. For instance, studies have shown that related compounds exhibit significant inhibitory effects on enzymes involved in inflammatory pathways and cancer progression .

2. Anticancer Properties

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that similar amino acid derivatives can induce apoptosis in cancer cell lines by activating specific signaling cascades or inhibiting survival pathways .

3. Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to exhibit anti-inflammatory activities through mechanisms such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various amino acid derivatives, researchers found that a compound closely related to this compound exhibited strong cytotoxic effects against human breast cancer cells (MDA-MB-231). The mechanism involved the inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound derivative demonstrated its effectiveness in reducing inflammation in animal models of arthritis. The results indicated a significant decrease in joint swelling and pain scores, correlating with reduced expression of inflammatory markers.

Q & A

What are the recommended safety protocols for handling 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid in laboratory settings?

Basic

When handling this compound, adhere to standard safety practices for hazardous chemicals:

- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.

- Ensure local exhaust ventilation to minimize inhalation risks .

- Provide emergency eyewash stations and showers in the work area .

- Avoid ingestion or skin contact; wash hands thoroughly after handling .

- Store separately from incompatible substances and label containers clearly .

Which spectroscopic methods are most effective for characterizing this compound?

Basic

A combination of techniques ensures accurate structural elucidation:

- 1H and 13C NMR : Identify Boc-group protons (~1.4 ppm for tert-butyl) and aromatic/alkyl regions. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by the isopropyl-phenyl group .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹ for Boc and propionic acid) and amine N-H stretches .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .

How can computational methods optimize the synthesis design of this compound?

Advanced

Integrate computational and experimental workflows:

- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states for Boc protection/deprotection .

- Apply reaction path search algorithms to identify optimal coupling conditions (e.g., DCC/HOBt for amide bond formation) .

- Validate predictions with small-scale experiments and refine models using feedback loops between computational and empirical data .

How should researchers resolve discrepancies in observed vs. expected NMR chemical shifts for this compound?

Advanced

Address spectral inconsistencies systematically:

- Steric and electronic effects : The isopropyl group may cause unexpected splitting or shifts; compare with DFT-calculated chemical shifts .

- Solvent interactions : Use deuterated solvents consistently and note temperature-dependent shifts (e.g., DMSO-d6 vs. CDCl3) .

- Dynamic effects : Assess rotational barriers of the isopropyl group via variable-temperature NMR .

What are the optimal conditions for Boc deprotection without degrading the phenylpropionic acid core?

Basic

Standard Boc removal involves:

- Acidic conditions : Use 20–50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1–4 hours at 0–25°C.

- Monitoring : Track deprotection progress via TLC (Rf shift) or FTIR (disappearance of Boc carbonyl stretch) .

- Neutralization : Quench with cold ether or aqueous bicarbonate to isolate the free amine .

What strategies mitigate racemization during synthesis of the chiral centers in this compound?

Advanced

To preserve stereochemistry:

- Low-temperature coupling : Perform reactions at 0–4°C using racemization-suppressing reagents (e.g., HATU instead of EDCI) .

- Chiral auxiliaries : Temporarily introduce a removable chiral group to stabilize the intermediate .

- Enantiomeric excess (ee) analysis : Use chiral HPLC or circular dichroism (CD) to quantify optical purity .

How can researchers purify this compound effectively?

Basic

Employ these purification methods:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate Boc-protected intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- HPLC : Apply reverse-phase C18 columns for high-purity isolation (>97%) .

How do steric effects from the 2-isopropyl-phenyl group influence reactivity in downstream derivatization?

Advanced

Analyze steric hindrance through:

- Molecular modeling : Calculate steric maps (e.g., using Molecular Operating Environment) to predict reaction sites .

- Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., phenyl vs. isopropyl-phenyl derivatives) .

- X-ray crystallography : Resolve 3D structures to identify steric clashes in transition states .

What analytical workflows validate the stability of this compound under varying storage conditions?

Advanced

Design stability studies using:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .

- LC-MS/MS : Monitor decomposition products (e.g., free amine or phenylpropionic acid) over time .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under standard storage .

How can researchers address low yields in the coupling step during synthesis?

Advanced

Troubleshoot using a factorial design approach:

- Parameter screening : Vary solvent polarity, catalyst loading, and temperature to identify critical factors .

- Design of Experiments (DoE) : Use response surface methodology to optimize coupling efficiency .

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.